molecular formula C18H24N6O3 B7773984 8-((3-aminopropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

8-((3-aminopropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B7773984
M. Wt: 372.4 g/mol
InChI Key: DKNBLJVHVOKTGH-UHFFFAOYSA-N
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Description

“8-((3-aminopropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features modifications that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-((3-aminopropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine derivative.

    Alkylation: Introduce the 3-methyl and 3-phenoxypropyl groups through alkylation reactions.

    Amination: Attach the 3-aminopropyl group via nucleophilic substitution.

    Purification: Use techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products depend on the specific reactions but could include various substituted purines and their derivatives.

Scientific Research Applications

This compound may have applications in several fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases like asthma.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

“8-((3-aminopropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione” may offer unique properties due to its specific substitutions, potentially leading to novel biological activities or chemical reactivities.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

IUPAC Name

8-(3-aminopropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-23-15-14(16(25)22-18(23)26)24(17(21-15)20-10-5-9-19)11-6-12-27-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12,19H2,1H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNBLJVHVOKTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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